Thiohexamide

Beschreibung

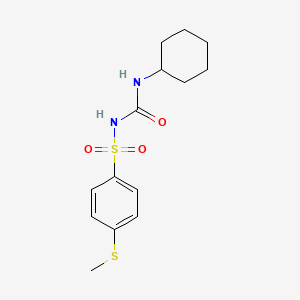

Thiohexamide is a chemical compound with the molecular formula C14H20N2O3S2. It is known for its unique structure, which includes a thiourea moiety and a sulfhydryl group.

Eigenschaften

CAS-Nummer |

3692-44-2 |

|---|---|

Molekularformel |

C14H20N2O3S2 |

Molekulargewicht |

328.5 g/mol |

IUPAC-Name |

1-cyclohexyl-3-(4-methylsulfanylphenyl)sulfonylurea |

InChI |

InChI=1S/C14H20N2O3S2/c1-20-12-7-9-13(10-8-12)21(18,19)16-14(17)15-11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H2,15,16,17) |

InChI-Schlüssel |

NTCZDZHUBMLJQS-UHFFFAOYSA-N |

SMILES |

CSC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2 |

Kanonische SMILES |

CSC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2 |

Andere CAS-Nummern |

3692-44-2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Thiohexamid kann durch verschiedene Verfahren synthetisiert werden, darunter die Reaktion von Thioharnstoff mit geeigneten Aldehyden oder Ketonen unter kontrollierten Bedingungen. Die Reaktion beinhaltet typischerweise die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und kann Katalysatoren erfordern, um die Reaktionsgeschwindigkeit zu erhöhen.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Thiohexamid unter Verwendung von großtechnischen Reaktoren hergestellt, wobei die Reaktionsbedingungen sorgfältig überwacht werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann mehrere Schritte umfassen, darunter die Reinigung durch Umkristallisation oder Chromatographie, um das Endprodukt zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Thiohexamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Thiohexamid kann unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Die Reduktion von Thiohexamid kann je nach verwendetem Reduktionsmittel zur Bildung von Thiolen oder Aminen führen.

Substitution: Thiohexamid kann an Substitutionsreaktionen teilnehmen, bei denen der Thioharnstoff-Rest durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Verschiedene Alkylierungsmittel, Halogene.

Wichtigste gebildete Produkte:

Oxidation: Sulfoxide, Sulfone.

Reduktion: Thiole, Amine.

Substitution: Alkylierte oder halogenierte Derivate.

Wissenschaftliche Forschungsanwendungen

Thiohexamid hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf sein Potenzial als Enzyminhibitor oder als Sonde zur Untersuchung biologischer Prozesse.

Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen, einschließlich seiner Verwendung in der Arzneimittelentwicklung.

Industrie: Verwendet bei der Produktion von Spezialchemikalien und -materialien.

5. Wirkmechanismus

Der Wirkmechanismus von Thiohexamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es kann kovalente Addukte mit Nicotinamid-Adenin-Dinucleotid (NAD) bilden und so Enzyme wie InhA in Mycobacterium tuberculosis und Mycobacterium leprae hemmen . Diese Hemmung stört essentielle Stoffwechselwege, was zu den therapeutischen Wirkungen der Verbindung führt.

Wirkmechanismus

The mechanism of action of thiohexamide involves its interaction with specific molecular targets. It can form covalent adducts with nicotinamide adenine dinucleotide (NAD), inhibiting enzymes such as InhA in Mycobacterium tuberculosis and Mycobacterium leprae . This inhibition disrupts essential metabolic pathways, leading to the compound’s therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Thiohexamid kann mit anderen ähnlichen Verbindungen wie Ethionamid und Prothionamid verglichen werden, die ebenfalls Thioharnstoff-Reste enthalten und zur Behandlung von Tuberkulose und Lepra eingesetzt werden . Im Gegensatz zu diesen Verbindungen weist Thiohexamid einzigartige strukturelle Merkmale auf, die möglicherweise unterschiedliche biologische Aktivitäten und therapeutische Potenziale verleihen.

Liste ähnlicher Verbindungen:

- Ethionamid

- Prothionamid

- Methimazol

- Carbimazol

Die einzigartige Struktur und Reaktivität von Thiohexamid machen es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen. Seine einzigartigen Eigenschaften und sein Potenzial für therapeutische Anwendungen treiben die Forschung und Entwicklung in verschiedenen Bereichen weiter voran.

Biologische Aktivität

Thiohexamide, a thiourea derivative, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Overview of this compound

This compound is structurally characterized by the presence of a thiourea functional group, which is known for its ability to form hydrogen bonds and interact with various biological targets. The compound has been studied for its potential applications in medicinal chemistry, particularly due to its broad spectrum of biological activities.

Biological Activities

This compound exhibits a variety of biological activities, including:

- Anticancer Activity : this compound has shown promise in inhibiting cancer cell proliferation. In studies involving MCF-7 breast cancer cells, it demonstrated significant cytotoxic effects, with an IC value indicating substantial cell growth inhibition. The compound appears to induce apoptosis and disrupt the cell cycle, particularly affecting the S phase .

- Antimicrobial Properties : This compound has been evaluated for its antibacterial and antifungal activities. It exhibited potent inhibitory effects against various strains of bacteria, including Staphylococcus aureus and Streptococcus pyogenes, with IC values as low as 0.25 μg/mL against DNA gyrase ATPase .

- Anti-inflammatory Effects : this compound derivatives have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In comparative studies, certain derivatives displayed stronger inhibitory effects than traditional anti-inflammatory medications like dexamethasone .

- Antituberculosis Activity : Recent research indicates that this compound derivatives possess antituberculosis properties by inhibiting the growth of Mycobacterium tuberculosis. Various derivatives were tested against multiple strains, revealing significant activity against drug-resistant forms .

Anticancer Efficacy

A study conducted on this compound's effects on MCF-7 cells revealed that treatment led to increased lactate dehydrogenase (LDH) enzyme activity, suggesting cell membrane damage and subsequent apoptosis. The treated cells showed a marked increase in LDH levels compared to untreated controls, indicating effective cytotoxicity .

Antimicrobial Activity

In a comparative study assessing the antimicrobial efficacy of this compound against common bacterial pathogens, it was found that certain derivatives had IC values in the nanomolar range against bacterial DNA gyrase. This highlights the potential of this compound as a lead compound for developing new antibiotics .

Research Findings Summary

| Biological Activity | Mechanism/Effect | IC Values |

|---|---|---|

| Anticancer | Induces apoptosis in MCF-7 cells | 5.8 - 45 μg/mL |

| Antimicrobial | Inhibits bacterial DNA gyrase ATPase | 0.25 - 1 μg/mL |

| Anti-inflammatory | Inhibits IL-6 and TNF-α | Up to 89% inhibition |

| Antituberculosis | Inhibitory effect on M. tuberculosis strains | Variable |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.